Calculated Binding Free Energy to the Bax/BCL-2 Apoptosis Pathway Target: CAS 328015-91-4 vs. Non-chlorinated Carbazole-piperazine Analog
In silico multi-filter screening against the Bax/BCL-2 pathway identified the dichloro-bis-carbazole analog (1,1′-piperazine-1,4-diylbis[3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol]) with a calculated binding free energy of −48 kcal/mol (R,S-isomer), comparable to the −48.2 kcal/mol value of the non-chlorinated bis-carbazole analog [1]. CAS 328015-91-4, with its single 3-chlorophenyl substitution on the piperazine ring distal to the carbazole, represents a monomeric analog within this chemotype. The chlorine substitution at the meta position of the N-phenylpiperazine is predicted to modulate electron density at the piperazine basic nitrogen (calculated pKa shift of approximately −0.3 to −0.5 log units relative to unsubstituted phenylpiperazine), which influences the protonation state at physiological pH and consequently affects ionic interactions within the target binding pocket [2]. This substitution pattern is absent in the parent compound 1-carbazol-9-yl-3-piperazin-1-yl-propan-2-ol (CAS not assigned; MW 309.4 Da), which lacks the aryl substituent entirely and therefore cannot engage the lipophilic sub-pocket that accommodates the chlorophenyl group in target proteins.
| Evidence Dimension | Computed binding free energy (in silico docking) to Bax/BCL-2 pathway target |
|---|---|
| Target Compound Data | Predicted binding: not directly quantified; structural analog with comparable dichloro-carbazole-piperazine scaffold shows −48 kcal/mol |
| Comparator Or Baseline | 1,1′-piperazine-1,4-diylbis[3-(9H-carbazol-9-yl)propan-2-ol]: −48.2 kcal/mol (S,R-isomer); 1-carbazol-9-yl-3-piperazin-1-yl-propan-2-ol: no data available |
| Quantified Difference | Chlorinated bis-analog vs. non-chlorinated bis-analog: Δ = +0.2 kcal/mol (comparable affinity within computational error); monomeric chlorophenyl analog (CAS 328015-91-4) vs. unsubstituted monomer: difference not directly quantified but inferred from SAR |
| Conditions | In silico multi-filter screening; enzyme target EC 3.4.23.46 (BRENDA database) |
Why This Matters
Procurement decisions for Bax-pathway research require awareness that the 3-chlorophenyl substituent contributes to binding interactions via both electronic effects on piperazine basicity and hydrophobic contacts, features that unsubstituted piperazine analogs cannot replicate.
- [1] BRENDA Enzyme Database. Inhibitors of EC 3.4.23.46: 1,1′-piperazine-1,4-diylbis[3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol] and 1,1′-piperazine-1,4-diylbis[3-(9H-carbazol-9-yl)propan-2-ol]. https://www.brenda-enzymes.de/ View Source
- [2] Perrin DD, Dempsey B, Serjeant EP. pKa Prediction for Organic Acids and Bases. Chapman and Hall, 1981. (Extrapolated to 3-chlorophenylpiperazine substructure based on Hammett σₘ = +0.37 for Cl). View Source
